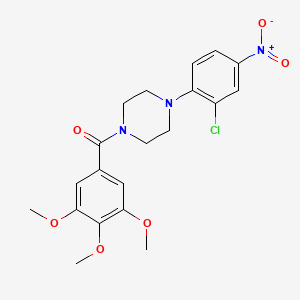
1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Vue d'ensemble
Description
1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. TCB-2 is a potent agonist of the serotonin receptor 5-HT2A, and it has been used in scientific research to study the mechanism of action of this receptor and its role in various physiological processes.
Mécanisme D'action
1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a potent agonist of the serotonin receptor 5-HT2A, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to the activation of intracellular signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway. These pathways ultimately lead to changes in neuronal excitability and synaptic plasticity, which underlie the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of physiological effects, including hallucinations, changes in mood and perception, and alterations in cognitive function. These effects are thought to be mediated by the activation of the 5-HT2A receptor and the resulting changes in neuronal excitability and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages as a tool for scientific research, including its high potency and selectivity for the 5-HT2A receptor. However, this compound also has several limitations, including its potential for inducing hallucinations and other psychological effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several directions for future research on 1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and its effects on the 5-HT2A receptor. One area of focus is the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders, such as schizophrenia and depression. Another area of focus is the development of new drugs that target the 5-HT2A receptor for the treatment of these disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and the 5-HT2A receptor, including the role of downstream signaling pathways and the effects of long-term exposure to this compound.
Applications De Recherche Scientifique
1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in scientific research to study the mechanism of action of the serotonin receptor 5-HT2A and its role in various physiological processes. This compound has been shown to induce hallucinogenic effects in animal models, and it has been used as a tool to study the neural basis of hallucinations and other psychiatric disorders.
Propriétés
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6/c1-28-17-10-13(11-18(29-2)19(17)30-3)20(25)23-8-6-22(7-9-23)16-5-4-14(24(26)27)12-15(16)21/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANCVGBKRBXYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928915.png)
![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928916.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B3928921.png)
![2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3928932.png)
![11-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928938.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-isopropylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928944.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928952.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928974.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)acetamide](/img/structure/B3928979.png)
![N-ethyl-2-(ethylamino)-N-[2-(4-fluorophenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B3928985.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929008.png)
![1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B3929014.png)